2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide, typically involves the cyclization of amido-nitriles in the presence of catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide include other imidazole derivatives such as:
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)-2-imidazoline
- o-2-Imidazolin-2-yl-phenol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chemical structure and biological activity. This compound exhibits a distinct profile of antimicrobial and antitumor activities, making it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C5H11N5O |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-methylurea |
InChI |
InChI=1S/C5H11N5O/c1-6-5(11)10-9-4-7-2-3-8-4/h2-3H2,1H3,(H2,6,10,11)(H2,7,8,9) |
InChI Key |
DOCFXRCSWWAASH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NNC1=NCCN1 |
Origin of Product |
United States |
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